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Compound of Interest

Compound Name: Forrestiacids K

Cat. No.: B12380127

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestiacids are a class of complex [4+2] type triterpene-diterpene hybrids that have garnered
significant interest in the scientific community. These natural products, isolated from the
endangered conifer Pseudotsuga forrestii, are formed through a proposed biosynthetic
pathway involving a Diels-Alder reaction between a lanostane-type triterpene (dienophile) and
an abietane-type diterpene (diene). Forrestiacid K, along with its analogues, has been
identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the de novo
lipogenesis pathway.[1][2][3] The inhibition of ACL presents a promising therapeutic strategy for
metabolic disorders, including hyperlipidemia and certain cancers. This document provides
detailed application notes and protocols for the proposed synthesis of Forrestiacid K via a
biomimetic Diels-Alder reaction, intended for researchers in natural product synthesis and drug
development.

Biological Activity and Therapeutic Potential

Forrestiacids, including Forrestiacid K, exhibit significant inhibitory activity against ATP-citrate
lyase (ACL).[1][2][3] ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-
CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By
inhibiting ACL, Forrestiacid K can effectively suppress de novo lipogenesis, making it a
valuable lead compound for the development of drugs targeting metabolic diseases. The IC50
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values for Forrestiacids E-K against ACL have been reported to be in the range of 1.8 to 11 pM,
highlighting their potential as potent inhibitors.[1][2][3]

o _ hibition | incid

Compound IC50 Range (pM) against ATP-citrate lyase

Forrestiacids E-K 1.8-11

Table 1: Inhibitory concentration range of Forrestiacids E-K against ATP-citrate lyase.[1][2][3]

Proposed Biomimetic Synthesis of Forrestiacid K

The synthesis of the complex carbon skeleton of Forrestiacid K can be envisioned through a
biomimetic intermolecular hetero-Diels-Alder reaction. This approach mimics the proposed
natural biosynthetic pathway. The key disconnection involves the [4+2] cycloaddition of a
normal lanostane-type dienophile and an abietane-type diene.

Reaction Scheme
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Reactants
Lanostane-type Dienophile N Product
Forrestiacid K
Diels-Alder Reaction
Abietane-type Diene [4+2] Cycloaddition

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

Preparation

1. Mix Lanostane Dienophile
and Abietane Diene

:

2. Dissolve in Anhydrous Solvent

/)ptlon 2 \ptlon 1
/ Reaction

Protocol 2: Lewis Acid Catalyzed Protocol 1: Thermal

(e.g., BF3-OEt2 in DCM at low temp.) (Reflux in Toluene)
\ /

\

Work-up % Purification

4. Quench Reaction (for Protocol 2)

o

5. Extraction and Drying

'

6. Column Chromatography

Ana JSiS
7. Spectroscopic Characterization
(NMR, HRMS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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